N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.349. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Material Science
Highly Selective Hydrogenation of Phenol and Derivatives : A study introduced a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride, demonstrating high activity and selectivity in the hydrogenation of phenol to cyclohexanone, an important intermediate in the chemical industry. This showcases an application in catalysis and material science, offering a pathway for efficient chemical synthesis under mild conditions (Wang et al., 2011).
Analytical Chemistry
Enantiomeric Resolution of 2-Hydroxy Acids : Another research application involves the use of charged and neutral cyclodextrins in capillary zone electrophoresis for the enantiomeric resolution of 2-hydroxy acids. This application is crucial in the field of analytical chemistry, particularly for the separation and analysis of chiral compounds (Nardi et al., 1993).
Organic Synthesis
Synthesis and Characterization of Derivatives : Research has led to the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, contributing to the development of new compounds with potential applications in organic synthesis and pharmacology. This demonstrates the compound's role in the synthesis of structurally diverse molecules (Özer et al., 2009).
Polymer Science
Influence on Polypropylene Structure : The effect of solubility and nucleating duality of specific derivatives on the supermolecular structure of isotactic polypropylene has been investigated, revealing insights into the material's crystallization behavior. This research has implications for the manufacturing and application of polymeric materials in industry (Varga & Menyhárd, 2007).
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide is glycosidases, also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals .
Mode of Action
This compound: interacts with its targets, the glycosidases, by mimicking a substrate, a transition state, or an enzyme reaction product . This compound, characterized by a six-membered-ring structure adorned with multiple hydrophilic groups, aligns with the common structural features of many carbohydrate mimetics .
Biochemical Pathways
The action of This compound affects numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer . The compound acts as an inhibitor of glycosidases, which play essential roles in these pathways .
Pharmacokinetics
The pharmacokinetics of This compound The introduction of alkyl groups to the compound is aimed to bolster the inhibitory effect, a phenomenon similarly noted in prior studies with lipophilic groups on compounds such as 1-deoxynojirimycin derivatives, other iminosugars, alkyl glycosides, and various additional glycosidase inhibitors .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on glycosidases . By inhibiting these enzymes, the compound can potentially disrupt the biochemical pathways they are involved in, leading to therapeutic effects in the treatment of various metabolic disorders and diseases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound’s structure, particularly the presence of multiple hydrophilic groups and the introduction of alkyl groups, can impact its interaction with its targets and its overall efficacy .
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-4,6-7,10-11,13,19H,5,8-9,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBQHPBBHPBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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